molecular formula C20H13ClFN3O2S B2537092 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1105241-71-1

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2537092
CAS RN: 1105241-71-1
M. Wt: 413.85
InChI Key: KHBIOPDWIGTUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound with a complex structure. It contains a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is substituted with a 4-chlorophenyl group at the 7-position and a 4-fluorophenylacetamide group at the 2-position .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, general methods for synthesizing similar heterocyclic compounds involve reactions with carboxylic anhydrides or acid chlorides . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . This core is substituted with a 4-chlorophenyl group at the 7-position and a 4-fluorophenylacetamide group at the 2-position .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial efficacy of thienopyrimidine derivatives has been demonstrated in studies, where compounds showed significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial effects compared to standard drugs like Gentamicin and Fluconazole (Kerru et al., 2019).

Molecular Structure and Spectroscopic Studies

Research focusing on molecular structure, spectroscopic analysis, and quantum mechanical studies has provided insights into the electronic properties and ligand-protein interactions of benzothiazolinone acetamide analogs. These studies are fundamental for understanding the chemical behavior and potential applications of such compounds in drug design and molecular engineering (Mary et al., 2020).

Synthesis and Chemical Properties

The synthesis processes of similar thieno[3,2-d]pyrimidin derivatives have been explored, revealing the conditions and methodologies for creating such complex molecules. These synthetic approaches are crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science (Mistry et al., 2009).

Pharmacological Potential

Studies on the design, synthesis, and pharmacological evaluation of thiazolopyrimidine derivatives have indicated their significant antinociceptive and anti-inflammatory properties, showcasing the therapeutic potential of such compounds (Selvam et al., 2012).

Future Directions

Future research could focus on the synthesis of this compound and similar derivatives, their physical and chemical properties, and their potential biological activities. Given the wide range of activities associated with pyrimidine derivatives , this compound could have potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S/c21-13-3-1-12(2-4-13)16-10-28-19-18(16)23-11-25(20(19)27)9-17(26)24-15-7-5-14(22)6-8-15/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBIOPDWIGTUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.